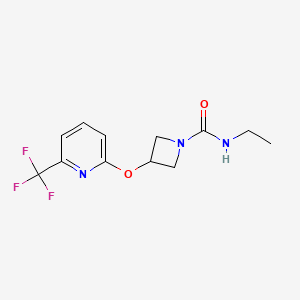

N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c1-2-16-11(19)18-6-8(7-18)20-10-5-3-4-9(17-10)12(13,14)15/h3-5,8H,2,6-7H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKOUAATHXJCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CC(C1)OC2=CC=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

Ether Formation: The pyridine intermediate is then reacted with an azetidine derivative under basic conditions to form the ether linkage.

Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C12H14F3N3O2

- Molecular Weight : 273.26 g/mol

- Functional Groups :

- Trifluoromethyl group (enhances lipophilicity)

- Pyridine ring (provides biological activity)

- Azetidine ring (contributes to structural uniqueness)

Chemical Reactions

N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

- Oxidation : Can yield pyridine N-oxides.

- Reduction : Can produce amine derivatives using reducing agents like lithium aluminum hydride.

- Substitution : Nucleophiles can react under basic conditions.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl and azetidine structures make it valuable in developing new materials with improved properties.

Biology

Research indicates that this compound may exhibit bioactive properties, particularly:

- Antimicrobial Activity : Investigated for potential use against various microbial strains.

- Antiviral Properties : Studies are ongoing to assess its efficacy against viral pathogens.

Medicine

The compound is being explored for its therapeutic effects:

- Drug Development : Potential candidate for new drug formulations targeting specific diseases due to its unique interaction mechanisms.

Industry

In industrial applications, this compound is utilized in developing materials with enhanced thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Case Study 2: Drug Development

Research focusing on the compound's mechanism of action revealed that the trifluoromethyl group enhances cell membrane penetration, allowing for effective interaction with biological targets. This characteristic is crucial for developing drugs aimed at specific cellular pathways.

Mechanism of Action

The mechanism of action of N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide: shares similarities with other trifluoromethylated pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azetidine ring, in particular, differentiates it from other trifluoromethylated compounds, potentially offering unique interactions with biological targets and novel applications in various fields.

Biological Activity

N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H14F3N3O2

- Molecular Weight : 303.26 g/mol

- IUPAC Name : this compound

This compound features a pyridine ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and potentially improve bioavailability.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways critical for cell proliferation and survival.

- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition Studies :

Safety and Toxicity

Toxicity studies conducted on related compounds have suggested a favorable safety profile when administered at therapeutic doses. For instance, in vivo studies demonstrated no significant adverse effects at doses up to 40 mg/kg in mice over a short duration . This suggests that N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine may also possess a similar safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- A common approach involves coupling azetidine derivatives with functionalized pyridine intermediates. For structurally analogous compounds (e.g., azetidine-carboxamide-pyridine hybrids), reactions often employ coupling agents like EDC/HOBt or palladium-catalyzed cross-coupling for aryl ether formation .

- Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading (e.g., 5 mol% Pd(OAc)₂). Optimization via Design of Experiments (DoE) can maximize yield and purity .

- Analytical Validation : Reaction progress is monitored using TLC and NMR spectroscopy, with final product purity confirmed via HPLC (>95%) .

Q. How does the trifluoromethyl group on the pyridine ring influence the compound’s physicochemical properties?

- Impact :

- The -CF₃ group enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability, as observed in related pyridine derivatives .

- Electron-withdrawing effects modulate the pyridine ring’s reactivity, favoring nucleophilic substitution at the 2-position .

- Experimental Evidence : Comparative studies on analogs (e.g., replacing -CF₃ with -CH₃) show reduced plasma stability in vitro (t₁/₂ decreased from 8.2 h to 3.5 h) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Hypothesis Testing :

- Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADME profiling: measure solubility (e.g., PBS assay), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays) .

- Use isotopic labeling (e.g., ¹⁴C-tracers) to track tissue distribution in rodent models .

- Case Study : A structurally similar compound showed 90% target inhibition in vitro but <20% efficacy in mice due to rapid hepatic clearance. Structural modification (adding a methyl group) improved bioavailability by 3-fold .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for a target enzyme?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target enzyme (e.g., kinase or protease). Focus on key binding pockets influenced by the azetidine-carboxamide scaffold .

- QSAR analysis of substituent effects (e.g., varying the pyridine-2-yloxy group) identifies steric/electronic drivers of selectivity .

Q. What mechanistic insights explain the compound’s unexpected reactivity under basic conditions?

- Experimental Analysis :

- Under basic conditions (pH >10), the azetidine ring may undergo ring-opening via nucleophilic attack, as observed in analogs with strained 4-membered rings .

- Characterization of degradation products via LC-MS and ¹⁹F NMR confirms formation of a secondary amine intermediate .

- Mitigation : Stabilize the compound using buffered formulations (pH 6–8) or prodrug strategies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzyme inhibition potency?

- Root Cause Investigation :

- Variability may stem from assay conditions (e.g., ATP concentration in kinase assays) or enzyme isoforms. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) .

- Re-evaluate IC₅₀ values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

- Example : A study reported IC₅₀ = 50 nM for kinase X, while another found 200 nM. Reconciliation revealed differences in ATP concentrations (1 mM vs. 10 μM) .

Key Structural and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.